REACTION_CXSMILES
|
[N:1]([C:3]1[C:4]([O:11][CH2:12][CH3:13])=[N:5][C:6]([NH2:10])=[N:7][C:8]=1[NH2:9])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:10][C:6]1[N:5]=[C:4]([O:11][CH2:12][CH3:13])[C:3]([NH2:1])=[C:8]([NH2:9])[N:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
8.12 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 60° C. for another 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a yellow solution was formed
|
Type
|
CUSTOM
|
Details
|
Water was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was precipitated from a small amount of water
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)OCC)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.02 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |